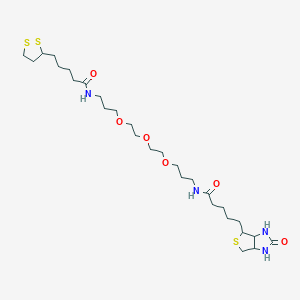
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole, also known as CDAI, is a heterocyclic compound that has been studied for its potential applications in science and research. It is a member of the imidazole family, which is a group of compounds that are commonly used in pharmaceutical and medical research. CDAI has been found to possess a number of interesting properties, including its ability to act as an inhibitor of certain enzymes, its ability to act as a ligand for certain proteins, and its ability to act as a catalyst in certain chemical reactions.
Scientific Research Applications
Crystal Structure Analysis
- In a study on the crystal structures of similar compounds, researchers found significant insights into the non-planar nature of the molecules and the delocalization of π-electron density within certain rings. These structural characteristics have implications for the properties and potential applications of these compounds in various fields of chemistry and biochemistry (Boechat et al., 2016).
Histamine Receptor Agonism
- Research on cyclopropane-based conformationally restricted analogues of histamine, including compounds with a similar structure, demonstrated potent agonist effects on histamine H3 receptors. This finding is significant for the development of drugs targeting these receptors (Kazuta et al., 2003).
Synthesis and Biological Evaluation
- Another study focused on the synthesis and biological evaluation of 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives. These compounds were found to be potent inhibitors in a specific microsomal assay, highlighting their potential in drug development (Gomaa et al., 2011).
Imidazole Derivatives as Local Anesthetic Agents
- A study on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, similar in structure to the compound , revealed their potential as local anesthetic agents. This research provides a basis for the development of new anesthetic compounds (Ran et al., 2015).
Mutant Isocitric Dehydrogenase 1 (IDH1) Inhibitors
- Research on imidazole cyclopropyl amine analogues identified these compounds as potent inhibitors of mutant IDH1, which is important in the context of certain cancers. These findings contribute to the ongoing efforts to develop targeted cancer therapies (Zheng et al., 2018).
properties
IUPAC Name |
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-11(2)7-13-9(11)10-12-5-6-14(10)8-3-4-8/h5-6,8-9,13H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPUSEOVSKLEGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=NC=CN2C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)

![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)


![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)





